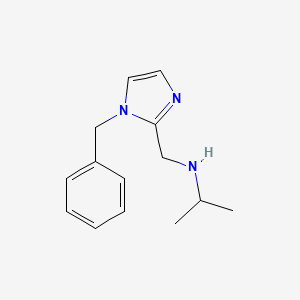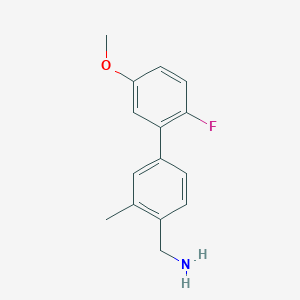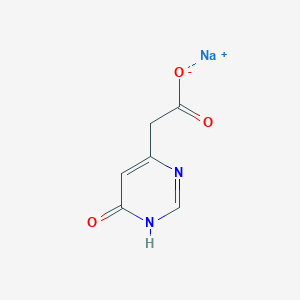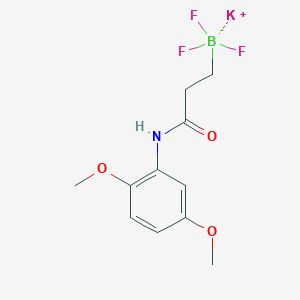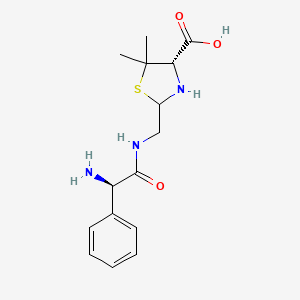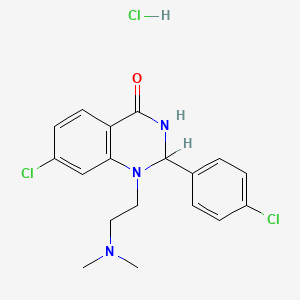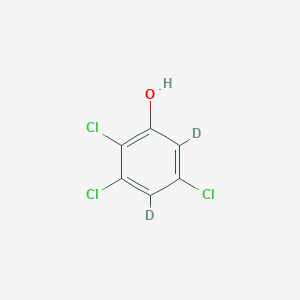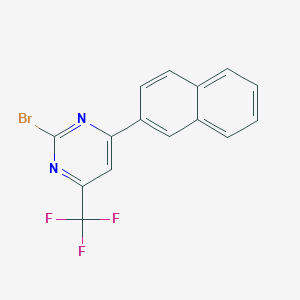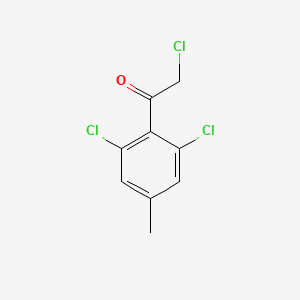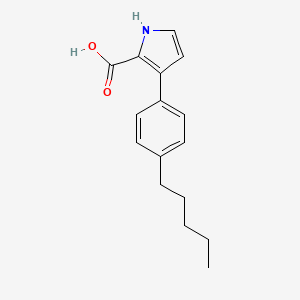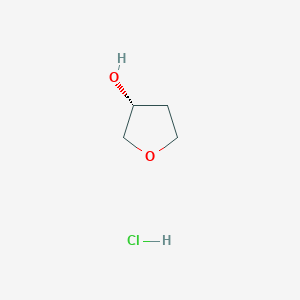
(R)-tetrahydrofuran-3-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tetrahydrofuran-3-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of tetrahydrofuran, a five-membered ring ether, and contains a hydroxyl group at the third position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tetrahydrofuran-3-ol hydrochloride typically involves the enantioselective reduction of a suitable precursor. One common method is the reduction of ®-3-hydroxytetrahydrofuran using a chiral catalyst. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a chiral catalyst like a rhodium or ruthenium complex. The reaction is carried out under mild conditions to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of ®-tetrahydrofuran-3-ol hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-tetrahydrofuran-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: Further reduction can lead to the formation of tetrahydrofuran.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxotetrahydrofuran or 3-formyltetrahydrofuran.
Reduction: Formation of tetrahydrofuran.
Substitution: Formation of various substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
®-tetrahydrofuran-3-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-tetrahydrofuran-3-ol hydrochloride depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations. In medicinal chemistry, its mechanism may involve interaction with molecular targets such as receptors or enzymes, leading to desired therapeutic effects. The exact pathways and molecular targets can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrahydrofuran: A parent compound without the hydroxyl group.
(S)-tetrahydrofuran-3-ol hydrochloride: The enantiomer of ®-tetrahydrofuran-3-ol hydrochloride.
3-hydroxytetrahydrofuran: A precursor in the synthesis of ®-tetrahydrofuran-3-ol hydrochloride.
Uniqueness
®-tetrahydrofuran-3-ol hydrochloride is unique due to its chiral nature and the presence of the hydroxyl group, which imparts specific reactivity and interactions. Its enantioselective synthesis and applications in various fields highlight its importance compared to other similar compounds.
Eigenschaften
Molekularformel |
C4H9ClO2 |
|---|---|
Molekulargewicht |
124.56 g/mol |
IUPAC-Name |
(3R)-oxolan-3-ol;hydrochloride |
InChI |
InChI=1S/C4H8O2.ClH/c5-4-1-2-6-3-4;/h4-5H,1-3H2;1H/t4-;/m1./s1 |
InChI-Schlüssel |
SPWHBVXUIQJHAA-PGMHMLKASA-N |
Isomerische SMILES |
C1COC[C@@H]1O.Cl |
Kanonische SMILES |
C1COCC1O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


